Boiling Point Comparison
2-Methylallylamine exhibits a significantly higher boiling point (78–83.5 °C) compared to its direct analog, unsubstituted allylamine (53–58 °C), and also compared to the linear n-alkylamine with the same carbon count, n-butylamine (76–78 °C). This elevation is a direct consequence of the increased molecular weight and enhanced van der Waals interactions conferred by the α-methyl group . This property is critical for distillation-based purification and for predicting the compound's behavior in gas-phase reactions or high-temperature processes.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 78–83.5 °C |
| Comparator Or Baseline | Allylamine: 53–58 °C; n-Butylamine: 76–78 °C |
| Quantified Difference | Approximately 20–25 °C higher than allylamine; similar to n-butylamine |
| Conditions | Atmospheric pressure (lit.) |
Why This Matters
The higher boiling point impacts solvent removal and purification strategies, enabling separation from lower-boiling reaction components and providing a different safety and handling profile in industrial settings.
